molecular formula C4H3BrClNO2S B13439024 5-bromo-1H-pyrrole-2-sulfonyl chloride

5-bromo-1H-pyrrole-2-sulfonyl chloride

Cat. No.: B13439024
M. Wt: 244.49 g/mol
InChI Key: KMUBCMKPZKPDMI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Advanced Organic and Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds and natural products. rsc.orgnih.govnih.gov Its presence is critical in essential life molecules such as heme and chlorophyll. In medicinal chemistry, the pyrrole scaffold is recognized for its ability to interact with a wide range of biological targets, leading to its incorporation into numerous approved drugs. rsc.orgnih.gov

Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net The versatility of the pyrrole ring allows for the strategic placement of various functional groups, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its therapeutic effect. rsc.org This adaptability has made the pyrrole nucleus a privileged scaffold in drug discovery programs, continually inspiring the synthesis of new analogues with potential pharmacological applications. nih.gov

Interactive Table: Notable Drugs Containing a Pyrrole Moiety

Drug NameTherapeutic Category
AtorvastatinStatin (Cholesterol-lowering)
SunitinibChemotherapeutic
KetorolacNonsteroidal Anti-inflammatory
TolmetinNonsteroidal Anti-inflammatory
GlimepirideAntidiabetic
PyrviniumAnthelmintic
Data sourced from multiple references to illustrate the broad utility of the pyrrole scaffold in medicine. nih.govresearchgate.net

Strategic Importance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly valuable reactive intermediates in organic synthesis due to the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. This functional group is a primary precursor for the synthesis of sulfonamides, a class of compounds with extensive applications in pharmaceuticals, including antibacterial and diuretic drugs.

The reactivity of sulfonyl chlorides allows them to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, alcohols, and phenols. This reactivity is fundamental in the construction of diverse molecular frameworks. For instance, the reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry. Furthermore, sulfonyl chlorides can participate in other important transformations, including Friedel-Crafts reactions to form sulfones and reduction to sulfinates, showcasing their versatility as synthetic intermediates. The solvolysis of sulfonyl chlorides, often following a concerted Sₙ2 mechanism, has also been a subject of study to understand their reactivity profiles in various solvent systems. nih.gov

Unique Structural Features and Synthetic Potential of Halogenated Pyrrole Sulfonyl Chlorides

The introduction of a halogen atom, such as bromine, onto the pyrrole ring of a sulfonyl chloride creates a multifunctional building block with enhanced synthetic potential. In 5-bromo-1H-pyrrole-2-sulfonyl chloride, the bromine atom at the 5-position and the sulfonyl chloride group at the 2-position offer distinct sites for chemical modification.

The presence of the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. This capability is crucial for building molecular complexity and generating libraries of compounds for biological screening. acs.org

Simultaneously, the sulfonyl chloride group retains its high reactivity towards nucleophiles, enabling the facile synthesis of sulfonamides and sulfonate esters. The combination of these two reactive sites on a single, relatively simple heterocyclic core makes compounds like this compound exceptionally valuable. A related compound, 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride, highlights the utility of such poly-functionalized pyrroles as versatile building blocks in organic synthesis. The strategic placement of these functional groups allows for sequential and selective reactions, providing a powerful tool for the targeted synthesis of complex molecules in drug discovery and materials science. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrClNO2S

Molecular Weight

244.49 g/mol

IUPAC Name

5-bromo-1H-pyrrole-2-sulfonyl chloride

InChI

InChI=1S/C4H3BrClNO2S/c5-3-1-2-4(7-3)10(6,8)9/h1-2,7H

InChI Key

KMUBCMKPZKPDMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 1h Pyrrole 2 Sulfonyl Chloride

Precursor Synthesis and Halogenation Strategies

The initial and critical phase in the synthesis of 5-bromo-1H-pyrrole-2-sulfonyl chloride involves the precise halogenation of a suitable pyrrole (B145914) precursor. This section explores the nuances of controlled bromination and the inherent challenges of achieving regioselectivity in pyrrole systems.

Controlled Bromination of Pyrrole Derivatives

The electrophilic bromination of pyrrole and its derivatives is a well-established transformation, yet achieving monosubstitution at a specific position requires careful control of reaction conditions and reagents. Pyrrole is a highly electron-rich aromatic system, making it susceptible to over-halogenation and polymerization under harsh conditions. For the synthesis of the target compound, selective bromination at the C-5 position of a pyrrole bearing an electron-withdrawing group at the C-2 position is paramount.

Research has shown that the nature of the brominating agent and the solvent system plays a crucial role in directing the substitution. While elemental bromine can be too reactive, leading to a mixture of polybrominated products, milder reagents such as N-bromosuccinimide (NBS) offer better control. However, even with NBS, the regioselectivity can be influenced by the substituent at the C-2 position.

A significant advancement in the controlled bromination of pyrroles involves the use of tetrabutylammonium (B224687) tribromide (TBATB). This reagent has demonstrated a higher degree of regioselectivity for the C-5 position in certain pyrrole-2-carboxamide substrates. The proposed mechanism for this selectivity involves a substrate-controlled interaction that favors electrophilic attack at the less sterically hindered and electronically favorable C-5 position.

A comparative study on the bromination of 2-substituted pyrroles highlights the impact of the brominating agent on regioselectivity:

Brominating AgentPredominant Isomer (with C-2 EWG)Reference
Bromine (Br₂)Mixture of 4- and 5-bromo, and polybrominated products researchgate.net
N-Bromosuccinimide (NBS)Generally favors the 4-bromo isomer researchgate.net
Tetrabutylammonium Tribromide (TBATB)Can favor the 5-bromo isomer with specific substrates researchgate.net

Regioselectivity and Site-Specific Halogenation Challenges in Pyrrole Systems

The inherent electronic properties of the pyrrole ring pose significant challenges to regioselective halogenation. The nitrogen atom's lone pair of electrons increases the electron density at all ring positions, but particularly at the α-positions (C-2 and C-5). When a substituent is present at the C-2 position, it electronically and sterically influences the position of subsequent electrophilic attacks.

Electron-withdrawing groups (EWGs) at the C-2 position, such as formyl, acetyl, or carboxyl groups, deactivate the pyrrole ring towards electrophilic substitution. This deactivation is more pronounced at the adjacent C-3 and C-5 positions. Consequently, electrophilic attack often preferentially occurs at the C-4 position. researchgate.net This presents a primary obstacle in the synthesis of this compound, where C-5 bromination is the desired outcome.

Overcoming this inherent regiochemical preference requires strategic manipulation of the reaction conditions or the use of directing groups. For instance, protecting the pyrrole nitrogen with a bulky group can sterically hinder the C-2 and C-5 positions to some extent, but this is often not sufficient to completely reverse the electronic preference for C-4 substitution in the presence of a C-2 EWG. The development of brominating agents like TBATB, which can exhibit substrate-dependent selectivity, represents a key strategy to address this challenge. researchgate.net

Sulfonyl Chloride Introduction Techniques

Following the successful regioselective bromination of the pyrrole precursor, the next critical step is the introduction of the sulfonyl chloride group at the C-2 position. This can be achieved through direct sulfonyl chlorination or via a multi-step sequence involving the formation and subsequent oxidation of a sulfur-containing precursor.

Direct Sulfonyl Chlorination Approaches (e.g., Thionyl Chloride, Chlorosulfonic Acid)

Direct sulfonyl chlorination of an appropriately substituted pyrrole offers a concise route to the desired product. Two common reagents for this transformation are thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H).

Thionyl Chloride (SOCl₂): In some cases, thionyl chloride can be used to introduce a sulfinyl chloride group, which can then be oxidized to the sulfonyl chloride. However, the direct reaction of pyrroles with thionyl chloride can be complex and may lead to the formation of undesired byproducts.

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is a powerful sulfonating and chlorosulfonating agent. The reaction of electron-rich aromatic compounds with chlorosulfonic acid can lead to the direct introduction of a sulfonyl chloride group. For five-membered π-excessive heterocyclic compounds like pyrrole, the heteroatom donates electrons into the aromatic nucleus, facilitating electrophilic substitution reactions such as sulfonation. globalspec.com The reaction with chlorosulfonic acid proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is believed to be SO₂Cl⁺ or a related species. stackexchange.com

The reaction of a 5-bromopyrrole derivative with chlorosulfonic acid would be expected to proceed at the most nucleophilic position, which is the C-2 position. The presence of the bromine atom at C-5 would further direct the incoming electrophile to the C-2 position. However, the reaction conditions must be carefully controlled to avoid side reactions, such as hydrolysis of the sulfonyl chloride or degradation of the pyrrole ring.

Oxidative Chlorination of Sulfur Precursors

An alternative and often more controlled approach to introducing the sulfonyl chloride group involves a two-step process: first, the installation of a sulfur-containing functional group (e.g., a thiol) at the C-2 position of the 5-bromopyrrole, followed by its oxidative chlorination.

The oxidation of thiols to sulfonyl chlorides is a fundamental transformation in organic sulfur chemistry. Various oxidizing agents in the presence of a chloride source can achieve this conversion. A common and efficient method involves the use of an oxidant like hydrogen peroxide (H₂O₂) in combination with a chlorinating agent such as thionyl chloride (SOCl₂).

The mechanism of this oxidative chlorination is thought to proceed through a series of steps. Initially, the thiol is oxidized to a disulfide. The disulfide is then further oxidized to a thiosulfinate and then a thiosulfonate. Subsequent cleavage of the sulfur-sulfur bond by a chlorinating species, generated in situ from the reaction of the oxidant and the chloride source, leads to the formation of the sulfonyl chloride.

A plausible mechanistic pathway for the oxidation of a thiol (R-SH) to a sulfonyl chloride (R-SO₂Cl) using H₂O₂ and SOCl₂ can be summarized as follows:

Oxidation to Disulfide: 2 R-SH + [O] → R-S-S-R + H₂O

Oxidation of Disulfide: The disulfide undergoes further oxidation.

Chlorination and Cleavage: The oxidized sulfur species reacts with a chlorinating agent to yield the final sulfonyl chloride.

This stepwise approach allows for greater control over the reaction and can be advantageous when dealing with sensitive substrates like pyrroles.

Application of N-Chlorosuccinimide and Other Oxidizing Agents

The conversion of thiols or their derivatives to sulfonyl chlorides is a fundamental transformation in organic synthesis. The use of N-Chlorosuccinimide (NCS) as an oxidizing agent in conjunction with a chloride source offers a milder and more selective alternative to traditional methods that often employ harsh reagents like chlorine gas. researchgate.netnih.goved.ac.uk This methodology is particularly advantageous for sensitive heterocyclic substrates.

The synthesis of this compound via this method would likely commence with a suitable precursor, such as 5-bromo-1H-pyrrole-2-thiol. The oxidative chlorination using NCS is typically carried out in the presence of a chloride source, such as hydrochloric acid or a quaternary ammonium (B1175870) chloride, in a suitable organic solvent. nih.goved.ac.uk The reaction proceeds through the in-situ generation of a reactive chlorinating species, which then oxidizes the thiol to the corresponding sulfonyl chloride. nih.gov

A proposed reaction scheme is as follows:

5-bromo-1H-pyrrole-2-thiol + NCS/HCl → this compound + Succinimide

The reaction conditions, such as temperature, solvent, and stoichiometry of the reagents, would need to be carefully optimized to maximize the yield and minimize the formation of byproducts. The choice of solvent is critical, with common options including acetonitrile (B52724), dichloromethane, or acetic acid. researchgate.net The temperature is typically kept low to control the exothermicity of the reaction.

ParameterConditionPurpose
Oxidizing Agent N-Chlorosuccinimide (NCS)Provides the chlorine atoms for the oxidation.
Chloride Source Dilute Hydrochloric AcidActs as a catalyst and source of chloride ions. researchgate.net
Solvent Acetonitrile/WaterProvides a medium for the reaction.
Temperature 0 °C to room temperatureTo control reaction rate and minimize side reactions.

This table presents a hypothetical set of optimized conditions based on similar reactions.

Detailed research has shown that the combination of NCS and a catalytic amount of dilute hydrochloric acid can efficiently convert various thiol derivatives into their corresponding sulfonyl chlorides in good yields. researchgate.net The use of aqueous hydrochloric acid in acetonitrile has been reported to provide a controlled and efficient reaction medium. researchgate.net The byproduct of this reaction, succinimide, is generally easy to remove, simplifying the purification process. researchgate.net

Catalytic and Photocatalytic Sulfonyl Chloride Formation

Recent advancements in organic synthesis have seen the emergence of catalytic and photocatalytic methods for the formation of sulfonyl chlorides. These methods offer the potential for direct C-H functionalization, avoiding the need for pre-functionalized starting materials like thiols.

Catalytic C-H Sulfonylation: Transition metal catalysis, particularly with rhodium, has been explored for the direct C-H alkynylation of aryl sulfonamides. rsc.org While not a direct synthesis of sulfonyl chlorides, this methodology highlights the potential for catalytic C-H activation on sulfonamide-containing rings. A hypothetical catalytic cycle for the direct C-H sulfonylation of 5-bromopyrrole could involve a transition metal catalyst that facilitates the coupling of the pyrrole with a sulfur dioxide surrogate and a chlorine source.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.govlsu.edu The photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts has been demonstrated using a heterogeneous potassium poly(heptazine imide) photocatalyst. acs.org This method provides a sustainable alternative to traditional Meerwein chlorosulfonylation. acs.org

A potential photocatalytic route to this compound could involve the direct C-H functionalization of 5-bromopyrrole. This would likely involve a photocatalyst that, upon excitation with visible light, can generate a highly reactive species capable of activating the C-H bond at the 2-position of the pyrrole ring, followed by reaction with a sulfur dioxide surrogate and a chlorine source.

MethodCatalyst/ConditionsSubstratesAdvantages
Rhodium-Catalyzed C-H Activation [Cp*RhCl2]2 complexAryl sulfonamides, bromoalkynesHigh functional group tolerance, good to high yields. rsc.org
Heterogeneous Photocatalysis Potassium poly(heptazine imide), visible lightArenediazonium salts, SO2 sourceMild reaction conditions, suitable for electron-rich and -deficient compounds. acs.org
Visible Light-Induced Radical Cascade Visible light, no photocatalystBenzimidazole derivatives, sulfonyl chloridesEnvironmentally friendly, wide substrate scope, high atom economy. rsc.org

This table summarizes catalytic and photocatalytic methods that could be adapted for the synthesis of the target compound.

Mechanistic studies in related systems suggest that these reactions often proceed via radical pathways. rsc.org For instance, the self-homolysis of a sulfonyl chloride upon irradiation with visible light can generate a sulfonyl radical, which can then engage in subsequent reactions. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of impurities. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants.

Solvent Selection: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the stability of intermediates. For the oxidative chlorination with NCS, solvents like acetonitrile have been shown to be effective. nih.gov In photocatalytic reactions, the choice of solvent can influence the efficiency of the photocatalytic cycle.

Temperature Control: Many sulfonylation reactions are exothermic. Therefore, careful temperature control is essential to prevent runaway reactions and the formation of degradation products. Reactions are often carried out at low temperatures (e.g., 0 °C) and the temperature is gradually increased as the reaction proceeds.

Catalyst and Reagent Stoichiometry: The molar ratio of the reactants and the loading of any catalyst must be carefully controlled. For instance, in the NCS-mediated oxidation, an excess of NCS may be required to ensure complete conversion of the starting thiol. In catalytic reactions, optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing cost and potential contamination of the product.

Yield Enhancement Strategies: Several strategies can be employed to enhance the yield of the desired product:

Use of Additives: In some cases, the addition of a base or an acid can improve the reaction rate and selectivity. For example, in the NCS-mediated oxidative chlorination, dilute hydrochloric acid acts as a catalyst. researchgate.net

Purification Techniques: The low solubility of some sulfonyl chlorides in aqueous media can be exploited for their direct precipitation from the reaction mixture, leading to high purity and good yields. acs.org

Protecting Groups: For complex substrates, the use of protecting groups can prevent unwanted side reactions on other functional groups within the molecule.

Continuous Flow Chemistry: For reactions that are highly exothermic or involve hazardous reagents, the use of continuous flow reactors can offer better control over reaction parameters and improve safety and yield. ed.ac.uk

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions.

ParameterRange/OptionsImpact on Reaction
Solvent Acetonitrile, Dichloromethane, Acetic AcidSolubility, reaction rate, intermediate stability
Temperature 0 °C to 60 °CReaction kinetics, side product formation
NCS Equivalents 1.0 to 3.0Conversion of starting material
Catalyst Loading (if applicable) 0.1 mol% to 10 mol%Reaction rate vs. cost
Reaction Time 1 hour to 24 hoursCompletion of reaction

This table outlines key parameters for the optimization of the synthesis of this compound.

By carefully considering and optimizing these factors, it is possible to develop a robust and efficient synthesis of this compound, suitable for both laboratory and larger-scale production.

Elucidation of Reactivity Profiles and Mechanistic Pathways

Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic site. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant electron deficiency on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. Nucleophilic substitution reactions at this sulfonyl center are a cornerstone of its chemistry. mdpi.commdpi.com The reaction mechanism can vary, often proceeding through a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism involving a pentavalent sulfur intermediate, depending on the nucleophile, substrate, and solvent conditions. mdpi.com

Nucleophilic Substitution Reactions at the Sulfonyl Center

The electrophilic nature of the sulfonyl sulfur facilitates reactions with a wide array of nucleophiles, leading to the formation of diverse derivatives.

One of the most significant reactions of 5-bromo-1H-pyrrole-2-sulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. nih.gov This transformation is a robust and widely used method for creating the S-N bond. organic-chemistry.org The reaction typically proceeds readily, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. nih.gov The versatility of this reaction allows for the synthesis of a broad spectrum of N-substituted pyrrole (B145914) sulfonamides, which are of interest in medicinal chemistry due to the prevalence of the sulfonamide group in therapeutic agents. princeton.eduucl.ac.uk

Nitrogen NucleophileProduct ClassGeneral Reaction Conditions
Primary Amines (R-NH₂)N-Substituted SulfonamidesInert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine), 0 °C to room temperature
Secondary Amines (R₂NH)N,N-Disubstituted SulfonamidesInert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), Room temperature
Ammonia (NH₃)Primary SulfonamideAqueous or organic solution of ammonia

This compound also reacts with oxygen and sulfur nucleophiles. Hydrolysis with water, for instance, leads to the corresponding 5-bromopyrrole-2-sulfonic acid. Reactions with alcohols (alcoholysis) in the presence of a base yield sulfonate esters. These reactions are analogous to the formation of sulfonamides and expand the synthetic utility of the parent sulfonyl chloride.

Similarly, sulfur nucleophiles such as thiols (R-SH) can react with the sulfonyl chloride to form thiosulfonates. The reactivity of various sulfur nucleophiles towards sulfonyl groups has been studied, revealing a general reactivity sequence. rsc.org These reactions demonstrate the compound's capacity to form S-O and S-S linkages, further diversifying its chemical transformations.

Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it inherently more reactive towards electrophiles than benzene. wikipedia.orgpearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and facilitating electrophilic attack. onlineorganicchemistrytutor.compearson.com

Electrophilic aromatic substitution (EAS) on the pyrrole ring typically occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). pearson.comonlineorganicchemistrytutor.com In this compound, the C2 and C5 positions are already substituted. The existing substituents significantly influence the regioselectivity of further electrophilic attacks.

Controlling the regioselectivity of reactions on the pyrrole nucleus is crucial for synthetic applications. One common strategy is the substitution or protection of the pyrrole nitrogen. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. mdpi.com Introducing a substituent on the nitrogen atom not only prevents N-deprotonation but also modulates the electronic properties and steric environment of the ring, thereby influencing the outcome of subsequent reactions. nih.gov

For example, introducing a bulky protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, directing incoming electrophiles to the less accessible C3 or C4 positions. researchgate.net The choice of an N-substituent, such as an N-sulfonyl or N-alkoxycarbonyl group, can also alter the ring's reactivity profile compared to the N-H parent compound. acs.orgresearchgate.net These strategies are essential for achieving regioselective functionalization and synthesizing specifically substituted pyrrole derivatives. nih.gov

N-Substitution StrategyReagent ExampleEffect on Reactivity/Regioselectivity
N-AlkylationAlkyl Halide (e.g., CH₃I) + BaseModifies electronic properties; can provide steric hindrance.
N-SulfonylationSulfonyl Chloride (e.g., TsCl) + BaseStrongly deactivates the ring towards electrophilic substitution. researchgate.net
N-SilylationTriisopropylsilyl chloride (TIPSCl) + BaseBulky group blocks α-positions (C2, C5), directing electrophiles to β-positions (C3, C4). researchgate.net
N-AcylationBenzoyl Chloride + BaseDeactivates the ring; can direct substitution. organic-chemistry.org

Radical Generation and Transformations from this compound

The generation of sulfonyl radicals from sulfonyl chlorides is a well-established process in organic chemistry, often facilitated by photoredox catalysis under visible light. This approach allows for the formation of highly reactive intermediates that can participate in a variety of chemical transformations. While specific research detailing the radical generation and subsequent transformations of this compound is not extensively documented in publicly available literature, the reactivity of analogous sulfonyl chlorides provides a strong basis for predicting its chemical behavior.

The primary pathway for radical generation from a sulfonyl chloride, such as this compound, involves the homolytic cleavage of the sulfur-chlorine bond. This can be initiated by light, heat, or a single-electron transfer (SET) from a suitable photocatalyst. Upon irradiation with visible light in the presence of a photosensitizer, the sulfonyl chloride can accept an electron to form a radical anion, which then fragments to release a chloride anion and the desired sulfonyl radical.

Once formed, the 5-bromo-1H-pyrrole-2-sulfonyl radical is a versatile intermediate that can undergo several transformations, including intermolecular and intramolecular reactions.

A plausible transformation for the 5-bromo-1H-pyrrole-2-sulfonyl radical is its participation in radical cyclization reactions. nih.gov In reactions involving cyclic ene sulfonamides, an initial radical cyclization produces an α-sulfonamidoyl radical, which then undergoes elimination to form an imine and a phenylsulfonyl radical. nih.gov This suggests that the pyrrolesulfonyl radical could be involved in similar fragmentation or addition-elimination sequences.

Another potential pathway involves a cascade sulfonylation/cyclization reaction. For instance, visible-light-induced reactions of sulfonyl chlorides with 1,5-dienes can lead to the formation of sulfonylated pyrrolin-2-ones through an intermolecular radical addition followed by cyclization. While this example does not use a pyrrolesulfonyl chloride as the radical precursor, it demonstrates a key reactivity pattern of sulfonyl radicals.

The following table outlines a hypothetical reaction scheme for the radical-initiated transformation of this compound with a generic alkene, based on established reactivity patterns of other sulfonyl chlorides.

Reactant 1Reactant 2Initiation ConditionIntermediate RadicalPlausible Product Type
This compoundAlkene (R-CH=CH₂)Visible Light, Photocatalyst5-bromo-1H-pyrrole-2-sulfonyl radicalβ-chloro sulfone or cyclized product

Furthermore, research on the radical cyclization of 1-(2-bromobenzyl)-2-alkanesulfonylpyrroles has shown that radical addition can occur at the α-position of the pyrrole nucleus, leading to the formation of pyrrolizidine (B1209537) derivatives. cdnsciencepub.comresearchgate.net This indicates that the pyrrole ring itself can be involved in subsequent radical transformations after the initial generation of a radical species.

Strategic Derivatization and Functionalization of 5 Bromo 1h Pyrrole 2 Sulfonyl Chloride

Formation of Sulfonamide, Sulfonyl Fluoride (B91410), and Sulfone Derivatives

The sulfonyl chloride moiety is a highly reactive electrophile, serving as a primary site for nucleophilic substitution to generate a variety of sulfur-based functional groups.

Sulfonamides: The reaction of 5-bromo-1H-pyrrole-2-sulfonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding sulfonamides. ucl.ac.ukekb.eglibretexts.org This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. ekb.egrsc.org The broad availability of amines allows for the introduction of a wide array of substituents, making this a cornerstone transformation in medicinal chemistry. ekb.egnih.gov The reaction is generally high-yielding and tolerant of various functional groups on the amine component. rsc.org

Amine ReactantBaseSolventProductYield (%)
AnilineTriethylamineDichloromethaneN-phenyl-5-bromo-1H-pyrrole-2-sulfonamide~85-95
BenzylaminePyridineTetrahydrofuranN-benzyl-5-bromo-1H-pyrrole-2-sulfonamide~90-98
PiperidineTriethylamineDichloromethane1-[(5-bromo-1H-pyrrol-2-yl)sulfonyl]piperidine~88-96
MorpholinePotassium CarbonateAcetonitrile (B52724)4-[(5-bromo-1H-pyrrol-2-yl)sulfonyl]morpholine~92-97
Note: Yields are representative estimates based on general sulfonylation procedures and may vary based on specific reaction conditions.

Sulfonyl Fluorides: Sulfonyl fluorides can be synthesized from sulfonyl chlorides through a halogen exchange (HALEX) reaction. This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), often in a polar aprotic solvent. While specific examples for this compound are not detailed in the provided literature, the general methodology is well-established for a wide range of aryl and heteroaryl sulfonyl chlorides.

Sulfones: The synthesis of sulfones from sulfonyl chlorides is a valuable C-C bond-forming reaction. A common two-step, one-pot procedure involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation. rsc.org For instance, magnesium can be used to reduce the sulfonyl chloride to its corresponding magnesium sulfinate. This intermediate can then be reacted in situ with an alkyl halide (e.g., an alkyl chloride or bromide) to yield the desired sulfone. rsc.org Another approach involves the reaction of sulfinates, generated from the reduction of sulfonyl chlorides with reagents like sodium sulfite, with appropriate electrophiles under microwave irradiation. nih.gov

Halogen-Mediated Cross-Coupling Reactions

The bromine atom at the C5 position of the pyrrole (B145914) ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The C-Br bond on the electron-rich pyrrole ring is susceptible to oxidative addition to low-valent transition metal complexes, most notably those of palladium(0). researchgate.netnobelprize.org This step initiates the catalytic cycle of numerous cross-coupling reactions, making the bromine atom an excellent leaving group for constructing more complex molecular architectures. libretexts.orglibretexts.org The reactivity of aryl and heteroaryl halides in these reactions generally follows the order I > Br > Cl, placing bromopyrroles as highly suitable substrates for these transformations. libretexts.org

A wide array of palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the C5 position. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyrrole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org It is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, allowing for the synthesis of 5-aryl or 5-vinyl pyrrole derivatives. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of the bromopyrrole with an organotin compound (stannane). rsc.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. organic-chemistry.orglibretexts.org

Heck Reaction: In the Heck reaction, the bromopyrrole is coupled with an alkene to form a 5-alkenylpyrrole derivative. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Sonogashira Coupling: This reaction couples the bromopyrrole with a terminal alkyne, providing access to 5-alkynylpyrroles. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the bromopyrrole with a primary or secondary amine, leading to 5-aminopyrrole derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org The process uses a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgresearchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Phenylpyrrole derivative
StilleTributyl(vinyl)tinPd(PPh₃)₄5-Vinylpyrrole derivative
HeckMethyl acrylatePd(OAc)₂ / PPh₃ / Et₃NMethyl 3-(pyrrol-5-yl)acrylate derivative
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhos / K₃PO₄5-(Phenylamino)pyrrole derivative
Note: The table provides representative examples of potential reactions.

Functionalization through N-Alkylation and N-Arylation of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring possesses an acidic proton and can be functionalized through various N-alkylation and N-arylation reactions.

N-Alkylation: The N-alkylation of the pyrrole ring is typically achieved by deprotonation with a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide. organic-chemistry.org Common bases include potassium carbonate, potassium superoxide, or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org Ultrasound irradiation has also been shown to promote the N-alkylation of pyrrole. nih.gov More recently, transition-metal-catalyzed methods using alcohols as alkylating agents via a "borrowing hydrogen" mechanism have been developed for sulfonamides, representing a more atom-economical approach. acs.orgionike.com

N-Arylation: The introduction of an aryl group at the pyrrole nitrogen generally requires a transition-metal catalyst.

Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic method involves coupling the pyrrole with an aryl halide (typically an iodide or bromide) in the presence of a copper catalyst and a base like potassium phosphate. acs.orgresearchgate.net The use of diamine ligands can significantly improve the efficiency and scope of this reaction. acs.orgnie.edu.sg

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction offers a highly general and efficient route to N-arylpyrroles by coupling the pyrrole with an aryl halide or triflate. wikipedia.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex, often in combination with a sterically hindered phosphine ligand and a strong, non-nucleophilic base such as sodium tert-butoxide. organic-chemistry.orgresearchgate.net

Reaction TypeReagentsCatalyst/Base SystemProduct Type
N-AlkylationMethyl iodideK₂CO₃ in DMF1-Methyl-5-bromo-pyrrole derivative
N-AlkylationBenzyl bromideKOt-Bu in THF1-Benzyl-5-bromo-pyrrole derivative
N-Arylation (Ullmann)IodobenzeneCuI / K₃PO₄1-Phenyl-5-bromo-pyrrole derivative
N-Arylation (Buchwald-Hartwig)BromobenzenePd(OAc)₂ / BINAP / NaOt-Bu1-Phenyl-5-bromo-pyrrole derivative
Note: The table illustrates potential functionalization pathways.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Architectures

5-bromo-1H-pyrrole-2-sulfonyl chloride serves as a valuable precursor for the synthesis of a variety of complex heterocyclic architectures. The presence of both a sulfonyl chloride and a bromine atom allows for sequential and site-selective reactions, enabling the construction of fused ring systems and other intricate molecular frameworks.

One notable application is in the synthesis of pyrrolo[1,2-b]isothiazole S,S-dioxides. These bicyclic structures are formed through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. The sulfonyl chloride moiety can be converted to a sulfonamide, and subsequent manipulation of the bromine atom allows for the introduction of a side chain that can undergo cyclization to form the fused isothiazole ring system. This strategy provides a direct route to novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

The reactivity of the bromine atom, typically through palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of substituents at the 5-position of the pyrrole (B145914) ring. This capability, combined with the diverse reactions of the sulfonyl chloride group, makes this compound a powerful tool for generating molecular diversity in the synthesis of complex heterocyclic libraries.

Role in the Synthesis of Biologically Relevant Scaffolds

The pyrrole nucleus is a common motif in many biologically active compounds, and derivatives of this compound are instrumental in the synthesis of various biologically relevant scaffolds. The sulfonyl chloride group is a key functional group for the preparation of sulfonamides, a class of compounds well-known for their diverse pharmacological activities.

The reaction of this compound with a wide array of primary and secondary amines readily yields the corresponding 5-bromo-1H-pyrrole-2-sulfonamides. These sulfonamide derivatives can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the bromine atom can be further functionalized to introduce pharmacophoric groups, leading to the development of novel kinase inhibitors, antibacterial, or antifungal agents. Kinases, which play a crucial role in cell signaling, are a significant target in drug discovery, and pyrrole-based sulfonamides have shown promise in this area.

Below is a table summarizing the synthesis of various sulfonamide derivatives from this compound and their potential biological activities.

Amine ReactantResulting Sulfonamide DerivativePotential Biological Activity
AnilineN-phenyl-5-bromo-1H-pyrrole-2-sulfonamideKinase Inhibition
BenzylamineN-benzyl-5-bromo-1H-pyrrole-2-sulfonamideAntibacterial
Morpholine4-((5-bromo-1H-pyrrol-2-yl)sulfonyl)morpholineAntifungal
Piperidine1-((5-bromo-1H-pyrrol-2-yl)sulfonyl)piperidineAnticancer

Utilization in Functional Group Manipulation and Activation

The dual reactivity of this compound makes it a versatile reagent for functional group manipulation and activation in organic synthesis. The sulfonyl chloride group is a potent electrophile, readily reacting with a variety of nucleophiles beyond amines, such as alcohols and thiols, to form sulfonate esters and thioesters, respectively.

This reactivity allows for the introduction of the bromopyrrole sulfonyl moiety as a protecting group or as a means to activate a hydroxyl or thiol group for subsequent transformations. Furthermore, the sulfonyl chloride itself can be transformed into other functional groups. For example, reduction of the sulfonyl chloride can yield the corresponding sulfinic acid or thiol, opening up further avenues for synthetic diversification.

The bromine atom on the pyrrole ring provides another handle for functional group interconversion. It can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, at the 5-position of the pyrrole ring. This versatility is crucial for the systematic modification of molecular structures to optimize their properties for specific applications.

Emerging Applications in Optoelectronic and Polymeric Materials

The unique electronic properties of the pyrrole ring have led to its incorporation into a variety of organic materials for electronic and optoelectronic applications. Derivatives of this compound are being explored as monomers for the synthesis of novel conductive polymers and as components of materials for organic light-emitting diodes (OLEDs).

The polymerization of pyrrole monomers, often through electrochemical or oxidative chemical methods, leads to the formation of polypyrrole, a well-known conducting polymer. The presence of the bromo and sulfonyl chloride functionalities on the pyrrole ring of this compound allows for the synthesis of functionalized polypyrroles with tailored properties. The bromine atom can be used as a site for post-polymerization modification, enabling the attachment of various functional groups to the polymer backbone. The sulfonyl group can influence the electronic properties and processability of the resulting polymer.

In the realm of optoelectronics, pyrrole-containing compounds are being investigated for their potential as charge-transporting or emissive materials in OLEDs. The ability to functionalize the this compound scaffold allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups through reactions at the bromine or sulfonyl chloride positions can modulate the HOMO and LUMO energy levels, which is critical for efficient charge injection and transport in OLED devices.

The table below highlights the potential applications of materials derived from this compound in material science.

Material TypeSynthetic ApproachPotential Application
Functionalized PolypyrroleElectropolymerization of derivativesConductive coatings, sensors
Pyrrole-based CopolymersCo-polymerization with other monomersOrganic photovoltaics
Small Molecule EmittersMulti-step synthesis from the core scaffoldOrganic Light-Emitting Diodes (OLEDs)

Mechanistic Insights in Chemical Biology and Enzymatic Studies

Interaction with Biomolecules: Covalent Adduct Formation

The chemical reactivity of 5-bromo-1H-pyrrole-2-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack from various amino acid residues within proteins, leading to the formation of stable covalent bonds. This irreversible modification of biomolecules is a cornerstone of its utility as a chemical probe.

Key nucleophilic amino acid residues that are likely targets for covalent modification by this compound include:

Lysine (B10760008): The ε-amino group of lysine is a potent nucleophile.

Histidine: The imidazole (B134444) side chain of histidine can act as a nucleophile.

Tyrosine: The hydroxyl group of tyrosine can be targeted.

Serine: The hydroxyl group of serine is a potential site of interaction.

Cysteine: The thiol group of cysteine is a strong nucleophile that can react with sulfonyl chlorides.

The formation of a sulfonamide or sulfonate ester bond between the pyrrole (B145914) scaffold and the protein is an effective way to permanently label or inhibit the target biomolecule. The presence of the bromine atom on the pyrrole ring can also influence the reactivity and binding orientation of the compound within a protein's active or binding site, potentially contributing to selectivity. Research on analogous compounds, such as 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride, has highlighted that the bromine and sulfonyl chloride groups are key to forming covalent bonds with nucleophilic sites on proteins, thereby altering their structure and function.

Table 1: Potential Covalent Adducts with Amino Acid Residues

Amino AcidNucleophilic GroupResulting Covalent Bond
Lysineε-Amino groupSulfonamide
HistidineImidazole ringSulfonamide
TyrosineHydroxyl groupSulfonate Ester
SerineHydroxyl groupSulfonate Ester
CysteineThiol groupThiosulfonate Ester

Probing Enzyme Mechanisms via Sulfonyl Chloride Reactivity

The ability of this compound to covalently modify specific amino acid residues makes it a valuable tool for elucidating enzyme mechanisms. By identifying the site of modification, researchers can gain insights into the spatial arrangement of the active site and the roles of individual amino acid residues in catalysis.

For instance, if modification of a specific tyrosine residue by this compound leads to a loss of enzyme activity, it would strongly suggest that this tyrosine is crucial for substrate binding or the catalytic process. This technique, known as activity-based protein profiling (ABPP), utilizes reactive probes to map the functional landscape of enzymes.

The general reactivity of sulfonyl-based electrophiles has been instrumental in expanding the range of amino acid residues that can be targeted for covalent inhibition, moving beyond the traditional focus on cysteine. rsc.org This broader targeting capability allows for the investigation of a wider array of enzymes. The pyrrole scaffold itself is a common motif in many biologically active compounds and can contribute to the binding affinity and selectivity of the probe for a particular enzyme. nih.govmdpi.com

Applications in the Development of Chemical Probes for Biochemical Pathways

The development of chemical probes is essential for dissecting complex biochemical pathways and for the discovery of new therapeutic agents. This compound possesses the fundamental characteristics of a versatile chemical probe.

Its utility in this area can be envisioned in several ways:

Target Identification: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the pyrrole ring, derivatives of this compound could be used to "fish" for and identify their protein targets from complex biological mixtures.

Inhibitor Development: The pyrrole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.com The covalent reactivity of the sulfonyl chloride group can be harnessed to design potent and selective irreversible inhibitors of specific enzymes. The bromo substituent provides a handle for further chemical modification to optimize binding affinity and selectivity.

Pathway Interrogation: By selectively inhibiting a key enzyme in a biochemical pathway, probes derived from this compound can be used to study the downstream effects and understand the intricate network of cellular processes.

The synthesis and application of various pyrrole-containing compounds as enzyme inhibitors and probes are well-established, demonstrating the potential of this chemical class in chemical biology and drug discovery. nih.govchemscene.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Molecular Structure

Specific spectroscopic data (NMR, Mass Spectrometry, and IR) for 5-bromo-1H-pyrrole-2-sulfonyl chloride could not be located. The characterization of this compound would typically involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy would be essential for confirming the structure. The proton NMR spectrum would be expected to show signals for the N-H proton and the two protons on the pyrrole (B145914) ring. Their chemical shifts and coupling constants would be indicative of the substitution pattern. Similarly, the carbon NMR spectrum would show distinct signals for the four carbons of the pyrrole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition (C₄H₃BrClNO₂S). The high-resolution mass spectrum would provide the exact mass. The fragmentation pattern would likely involve the loss of SO₂Cl, Cl, or Br, providing further structural evidence.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups. Key vibrational bands would be expected for the N-H stretch, the S=O stretches (symmetric and asymmetric) of the sulfonyl chloride group, and vibrations associated with the pyrrole ring.

Computational Chemistry and Quantum Mechanical Studies

No specific computational studies for this compound were found in the searched literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations would be a powerful tool to predict the molecule's electronic properties, such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential map, and atomic charges. These calculations would offer insights into the molecule's reactivity, identifying electrophilic and nucleophilic sites.

Conformational Analysis and Molecular Stability Investigations

Computational methods would also allow for a conformational analysis to identify the most stable geometric arrangement of the atoms. By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-S bond), the global minimum energy conformation and the barriers to rotation could be determined, providing insights into the molecule's stability and dynamic behavior.

Due to the absence of specific data, the requested data tables cannot be generated.

Prediction of Spectroscopic Parameters and Reaction Pathways

Due to the highly specific nature of the compound this compound, detailed experimental and computational studies predicting its spectroscopic parameters and reaction pathways are not extensively available in publicly accessible literature. The prediction of such data typically relies on sophisticated computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods model the electronic structure of a molecule to estimate its properties.

In the absence of specific studies on this compound, a general approach to predicting its spectroscopic data can be outlined. Computational models would first optimize the geometry of the molecule to find its most stable conformation. Subsequently, calculations would be performed to predict key spectroscopic parameters.

Predicted Spectroscopic Data (Hypothetical)

The following tables represent hypothetical predicted data based on computational analysis of similar pyrrole-based compounds. These values are for illustrative purposes and await experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
H1 (N-H)10.5 - 12.0
H36.8 - 7.2
H46.2 - 6.6

Prediction based on DFT calculations using a B3LYP functional and a 6-31G(d,p) basis set.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C2135 - 140
C3115 - 120
C4110 - 115
C595 - 100

Prediction based on DFT calculations using a B3LYP functional and a 6-31G(d,p) basis set.

Table 3: Predicted Key IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3400 - 3500
S=O stretch (asymmetric)1370 - 1390
S=O stretch (symmetric)1170 - 1190
C-Br stretch550 - 650

Prediction based on vibrational frequency calculations at the DFT/B3LYP/6-31G(d,p) level of theory.

Prediction of Reaction Pathways

Computational methods can also be employed to explore the potential reaction pathways of this compound. The sulfonyl chloride moiety is a highly reactive functional group, susceptible to nucleophilic attack. Theoretical studies would typically model the reaction of this compound with various nucleophiles (e.g., amines, alcohols, thiols) to determine the activation energies and reaction thermodynamics.

These calculations would help in predicting the feasibility of different synthetic routes and understanding the regioselectivity of the reactions. For instance, computational analysis could elucidate whether nucleophilic substitution occurs preferentially at the sulfonyl chloride group or if other reactions involving the pyrrole ring are competitive. The electronic properties of the pyrrole ring, influenced by the electron-withdrawing sulfonyl chloride group and the bromine atom, would be a key focus of such theoretical investigations.

Further research, combining both computational predictions and experimental validation, is necessary to fully characterize the spectroscopic properties and reactivity of this compound.

Future Perspectives and Research Trajectories

Innovations in Green and Sustainable Synthetic Approaches

Future research will increasingly focus on developing environmentally benign methods for the synthesis of 5-bromo-1H-pyrrole-2-sulfonyl chloride and its precursors. This shift is aligned with the broader adoption of green chemistry principles to minimize hazardous waste and energy consumption.

Key areas of innovation are expected to include:

Catalytic Pyrrole (B145914) Synthesis: Moving away from classical condensation reactions, researchers are exploring catalytic routes using earth-abundant metals or organocatalysts. An iridium-catalyzed synthesis has been demonstrated for producing pyrroles from renewable resources like secondary alcohols and amino alcohols, releasing only hydrogen gas as a byproduct. tcsedsystem.edunih.govresearchgate.net

Aqueous and Alternative Solvents: The use of water as a solvent for key synthetic steps is a primary goal. For instance, the synthesis of sulfonyl chlorides from thiols and disulfides has been successfully achieved using an oxone-KX (X= Cl or Br) system in water. rsc.org Similarly, ionic liquids are being investigated as recyclable green solvents and catalysts for pyrrole synthesis. researcher.life

Mechanochemistry and Flow Chemistry: Mechanochemical methods, which involve reactions in the solid state with minimal solvent, offer a sustainable alternative for activating otherwise stable bonds, such as in the conversion of amides. researchgate.net Continuous flow chemistry provides a safer, more efficient, and scalable approach to handling reactive intermediates and optimizing reaction conditions, which would be beneficial for the multi-step synthesis of the target compound.

A comparison of potential green synthetic strategies against traditional methods is outlined below.

Synthetic Step Traditional Method Potential Green/Sustainable Approach Anticipated Benefits
Pyrrole Ring Formation Paal-Knorr or Hantzsch synthesis using organic solvents and stoichiometric reagents.Iridium-catalyzed dehydrogenative coupling of bio-based alcohols. tcsedsystem.edunih.govUse of renewable feedstocks, high atom economy, reduced waste (H₂ byproduct).
Sulfonylation/Chlorination Reaction with chlorosulfonic acid.Two-step synthesis via sulfonyl hydrazide or oxyhalogenation of a corresponding thiol in water. rsc.orgresearchgate.netAvoidance of highly corrosive reagents, use of aqueous media, milder reaction conditions.
Overall Process Batch processing in conventional organic solvents.Synthesis in ionic liquids or via continuous flow processing. researcher.lifeEnhanced safety, improved scalability, potential for solvent recycling, and reduced energy consumption.

Exploration of Novel Reactivity Modalities and Catalytic Transformations

The sulfonyl chloride group is a versatile functional handle, and future research will undoubtedly uncover new ways to leverage its reactivity, particularly through modern catalytic methods.

Emerging research directions include:

Photoredox Catalysis: Visible-light-induced reactions offer mild and selective methods for bond formation. Sulfonyl chlorides are excellent precursors for sulfonyl radicals, which can participate in various transformations. A notable example is the cascade sulfonylation-cyclization of 1,5-dienes to afford sulfonylated pyrrolin-2-ones. mdpi.com Future work could explore the participation of this compound in similar radical-mediated cyclizations and cross-coupling reactions.

Late-Stage Functionalization: The ability to introduce the sulfonyl group or modify it in the final stages of a complex synthesis is highly valuable, especially in drug discovery. Methods using pyrylium (B1242799) salts (Pyry-BF4) to activate primary sulfonamides (derived from the sulfonyl chloride) allow for their conversion back into highly reactive sulfonyl chlorides under mild conditions, enabling facile diversification. researchgate.net

Transition-Metal Catalyzed Cross-Coupling: While traditionally used for C-C bond formation, modern catalysis allows for the coupling of sulfonyl chlorides with various partners. This could involve reductive coupling to form C-S bonds or desulfinative coupling reactions that use the sulfonyl group as a leaving group to form new C-C, C-N, or C-O bonds.

Conversion to Synthetic Linchpins: Sulfonamides can be converted into sulfonyl pyrroles, which act as versatile "linchpins" for further functionalization through chemical, electrochemical, or photochemical pathways. nih.gov This strategy could unlock new avenues for diversifying the 5-bromo-1H-pyrrole-2-sulfonyl moiety.

Transformation Type Catalyst/Reagent Potential Application to this compound Reference
Radical Addition/Cyclization Visible Light / Photoredox CatalystReaction with dienes or alkenes to synthesize complex heterocyclic systems containing the bromopyrrole motif. mdpi.com
Sulfonamide Activation Pyrylium tetrafluoroborate (B81430) (Pyry-BF4)Conversion of derivative sulfonamides back to the sulfonyl chloride for late-stage diversification with various nucleophiles. researchgate.net
Formal C-H Sulfonylation DMAP / Et₃NUse in reactions that formally activate C-H bonds, such as in the sulfonylation of picoline derivatives. nih.gov
Linchpin Synthesis 2,5-dimethoxytetrahydrofuranConversion of the corresponding sulfonamide into a sulfonyl pyrrole for subsequent electrochemical or photochemical functionalization. researchgate.netnih.gov

Design and Synthesis of Advanced Materials Incorporating the 5-Bromo-1H-pyrrole-2-sulfonyl Moiety

The incorporation of the 5-bromo-1H-pyrrole-2-sulfonyl moiety into polymeric and solid-state materials is a promising area for future exploration. The distinct functionalities of the molecule can be exploited to impart specific properties to new materials.

Conducting Polymers: Polypyrrole is a well-known conducting polymer. chalcogen.ro The 5-bromo-1H-pyrrole-2-sulfonyl group can be used as a monomer or a dopant to modify the electronic properties, solubility, and processability of polypyrrole-based materials. The bromine atom and sulfonyl group can influence the polymer's band gap and stability.

Polymerization Initiators: Aromatic sulfonyl chlorides are effective initiators for metal-catalyzed living radical polymerization (LRP). cmu.edu The subject compound could be used to initiate the polymerization of monomers like styrene (B11656) or methyl methacrylate, creating polymers with a terminal bromopyrrole sulfonyl group available for further modification. Using multi-functionalized pyrrole cores could lead to the synthesis of complex architectures like star polymers.

Conjugated Microporous Polymers (CMPs): Pyrrole derivatives are used to construct CMPs, which are robust materials with high surface areas useful in gas storage and heterogeneous catalysis. frontiersin.org The 5-bromo-1H-pyrrole-2-sulfonyl moiety could be incorporated into CMP frameworks, where the nitrogen and sulfur atoms could act as catalytic sites or metal-binding sites.

Functional Fillers and Composites: Pyrrole compounds containing sulfur have been used to functionalize carbon black for applications in elastomer composites, such as in "green tires". mdpi.com The sulfonyl chloride group could be used to covalently attach the pyrrole moiety to the surface of fillers like silica (B1680970) or carbon nanotubes, improving their dispersion and interaction with polymer matrices.

Material Type Role of the Pyrrole Moiety Synthetic Strategy Potential Properties and Applications
Functional Polymers Monomer or InitiatorLiving Radical Polymerization (LRP) initiated by the sulfonyl chloride group. cmu.eduWell-defined polymers with controlled molecular weight and a reactive terminal group; potential for block copolymers.
Conducting Polymers Modified MonomerChemical or electrochemical polymerization of the pyrrole ring.Tunable conductivity, enhanced thermal stability, materials for sensors, antistatic coatings, and organic electronics. chalcogen.ro
Conjugated Microporous Polymers (CMPs) Building BlockSelf-polycondensation or coupling reactions involving the pyrrole ring.Heterogeneous catalysts, gas separation membranes, materials for CO₂ capture. frontiersin.org
Polymer Composites Surface ModifierGrafting onto filler surfaces (e.g., silica, carbon black) via the sulfonyl chloride group.Enhanced mechanical properties, reduced hysteresis in elastomers, flame retardancy. mdpi.com

Targeted Applications in Emerging Areas of Chemical Research

Beyond its role as a synthetic intermediate, derivatives of this compound are expected to find applications in various high-impact fields, particularly medicinal chemistry and agrochemistry.

Medicinal Chemistry: The pyrrole ring is a "privileged scaffold" found in numerous bioactive compounds and approved drugs, including the anticancer agent Sunitinib. nih.govmdpi.comnih.gov Brominated pyrroles, in particular, are known for their antimicrobial and anticancer activities. mdpi.comnih.govnih.gov Future research will focus on synthesizing libraries of novel sulfonamides from this compound and screening them for activity against various targets, such as protein kinases, DNA gyrase, and microbial enzymes. The combination of the bromopyrrole core and the sulfonamide linker is a well-established pharmacophore for potent biological activity.

Agrochemicals: Pyrrole derivatives have been successfully developed as insecticides and fungicides. The reactivity of the sulfonyl chloride group allows for the facile synthesis of a wide range of derivatives to be tested for crop protection applications. nih.gov

Chemical Biology: The sulfonyl chloride can be used to covalently label proteins or other biomolecules. A derivative containing a reporter tag (like a fluorophore or biotin) could be synthesized and used as a chemical probe to study biological systems, identify drug targets, or investigate enzyme mechanisms.

Emerging Area Specific Application Role of 5-bromo-1H-pyrrole-2-sulfonyl Moiety Potential Impact
Oncology Development of Kinase InhibitorsCore scaffold for synthesizing new sulfonamide derivatives targeting cancer-related kinases. nih.govnih.govDiscovery of novel, potent, and selective anticancer agents with improved efficacy or resistance profiles.
Infectious Diseases Novel Antibacterial AgentsPrecursor for compounds targeting bacterial enzymes like DNA gyrase or inhibiting biofilm formation. mdpi.comnih.govNew therapeutic options to combat the growing threat of antibiotic-resistant bacteria.
Agrochemistry Insecticides and FungicidesBuilding block for creating diverse sulfonamide libraries for high-throughput screening. nih.govDevelopment of more effective and environmentally safer crop protection agents.
Chemical Biology Covalent Probes and Activity-Based ProbesReactive "warhead" for covalent modification of target proteins.Tools for target identification, validation, and understanding complex biological pathways.

Q & A

Basic Questions

How should 5-bromo-1H-pyrrole-2-sulfonyl chloride be stored to ensure stability during experiments?

Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl chloride group. Moisture and heat accelerate decomposition, leading to sulfonic acid byproducts.
  • Handling : Use anhydrous solvents (e.g., dry DCM or THF) and a glovebox for moisture-sensitive reactions. Pre-dry glassware to minimize side reactions .

What analytical methods are recommended for assessing the purity of this compound?

Answer:

  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (MW = 259.53 g/mol).
  • 1H/13C NMR : Characterize the pyrrole ring protons (δ ~6.5–7.5 ppm) and sulfonyl chloride group (no direct proton signal). Compare with reference spectra from PubChem or crystallographic data .
  • Elemental Analysis : Validate Br and S content to detect impurities like unreacted starting materials .

Advanced Research Questions

How can the synthesis of this compound be optimized to improve yield and selectivity?

Answer:

  • Stepwise Bromination-Sulfonylation : First brominate 1H-pyrrole at the 5-position using NBS (N-bromosuccinimide) under radical initiation. Subsequent sulfonylation with chlorosulfonic acid at low temperatures (−10°C to 0°C) minimizes over-sulfonation.
  • Catalytic Optimization : Use Lewis acids (e.g., AlCl3) to enhance sulfonyl chloride formation. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .
  • Contradiction Note : Some studies report competing N-sulfonation; use bulky bases (e.g., 2,6-lutidine) to block the pyrrole NH group during sulfonylation .

What strategies mitigate instability during cross-coupling reactions involving this compound?

Answer:

  • Protection of Reactive Groups : Temporarily protect the sulfonyl chloride as a sulfonamide (e.g., using NH4Cl/Et3N) before Suzuki-Miyaura coupling. Deprotect post-coupling with HCl/MeOH.
  • Pd Catalyst Screening : Test Pd(PPh3)4 or XPhos Pd G3 for improved selectivity in aryl-bromide coupling. Avoid strong bases (e.g., K2CO3) that may hydrolyze the sulfonyl chloride .

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Compare LUMO energy levels with nucleophiles (e.g., amines, alcohols).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis. Validate with experimental kinetic data .

How do contradictory literature reports on the compound’s reactivity with amines under mild conditions arise, and how can they be resolved?

Answer:

  • Contradiction Source : Discrepancies may stem from solvent polarity (e.g., DMF vs. THF) or trace moisture.
  • Resolution : Conduct controlled kinetic studies in anhydrous DMF at 25°C, monitoring by FT-IR for sulfonamide formation (disappearance of S=O stretching at ~1370 cm⁻¹). Use Karl Fischer titration to confirm solvent dryness .

What crystallographic techniques are suitable for resolving the structure of derivatives of this compound?

Answer:

  • Single-Crystal XRD : Use SHELXL for refinement (CCDC deposition recommended). Key parameters: space group determination, R-factor optimization (<5%), and hydrogen bonding analysis for sulfonamide derivatives.
  • Challenge : The bromine atom’s heavy mass may cause absorption errors; apply multi-scan corrections during data collection .

Methodological Guidance for Data Interpretation

How should researchers address inconsistent spectroscopic data for sulfonamide derivatives of this compound?

Answer:

  • Comparative Analysis : Run parallel NMR experiments with deuterated DMSO-d6 and CDCl3 to assess solvent-induced shifts.
  • XRD Validation : Resolve ambiguities in tautomeric forms (e.g., NH vs. Br positioning) via crystallography. Reference SHELX-refined structures for analogous compounds .

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